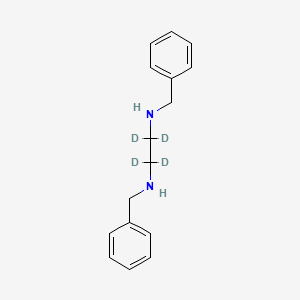
n,n'-Dibenzylethylene-d4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Dibenzylethylene-d4-diamine: is a deuterated derivative of N,N’-dibenzylethylenediamine. It is a chemical compound with the molecular formula C16H16D4N2 and a molecular weight of 244.37 g/mol . This compound is often used in research and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dibenzylethylene-d4-diamine typically involves the reaction of deuterated benzylamine with ethylene dichloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of N,N’-dibenzylethylene-d4-diamine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is often subjected to purification steps such as distillation or recrystallization to obtain the pure compound .
化学反応の分析
Types of Reactions: N,N’-Dibenzylethylene-d4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, electrophiles; reactions are often conducted in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as N,N’-dibenzylethylene-d4-diamine oxide.
Reduction: Formation of reduced derivatives such as N,N’-dibenzylethylene-d4-diamine hydride.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
作用機序
The mechanism of action of N,N’-dibenzylethylene-d4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then participate in catalytic reactions. The deuterated form of the compound is particularly useful in mechanistic studies due to its isotopic labeling, which allows for detailed analysis of reaction pathways and intermediates .
類似化合物との比較
N,N’-Dibenzylethylenediamine: The non-deuterated form of the compound, with similar chemical properties but without isotopic labeling.
N,N’-Diethyl-ethylenediamine: A similar diamine compound with ethyl groups instead of benzyl groups.
N,N’-Dimethyl-ethylenediamine: Another related compound with methyl groups instead of benzyl groups.
Uniqueness: N,N’-Dibenzylethylene-d4-diamine is unique due to its deuterium labeling, which makes it particularly valuable in research applications where isotopic effects are studied. The presence of deuterium atoms allows for the investigation of kinetic isotope effects and detailed mechanistic studies that are not possible with non-deuterated analogs .
特性
分子式 |
C16H20N2 |
|---|---|
分子量 |
244.37 g/mol |
IUPAC名 |
N,N'-dibenzyl-1,1,2,2-tetradeuterioethane-1,2-diamine |
InChI |
InChI=1S/C16H20N2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/i11D2,12D2 |
InChIキー |
JUHORIMYRDESRB-AREBVXNXSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])NCC1=CC=CC=C1)NCC2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12404465.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B12404478.png)
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404487.png)
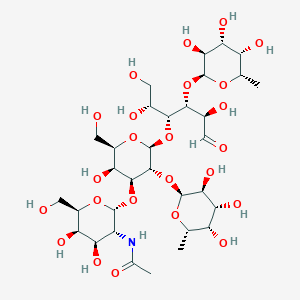
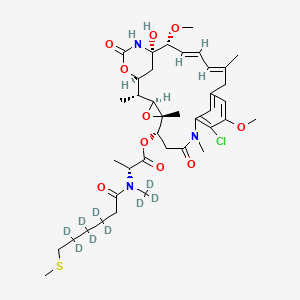

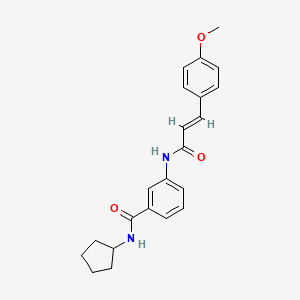
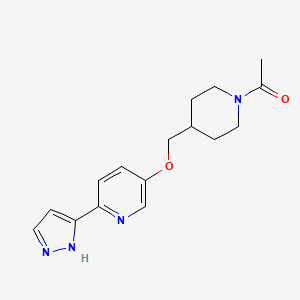
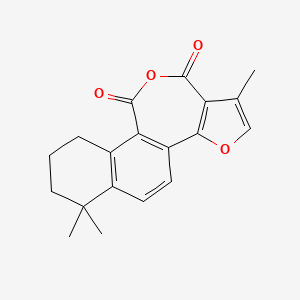
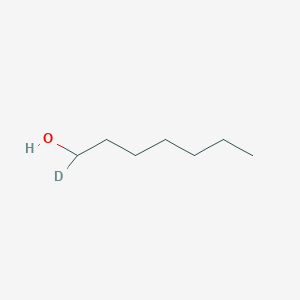
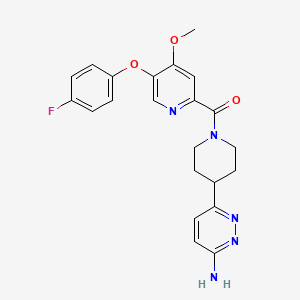

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404529.png)
